molecular formula C30H52O B8023270 Friedelanol

Friedelanol

Cat. No.: B8023270
M. Wt: 428.7 g/mol
InChI Key: XCDQFROEGGNAER-UHFFFAOYSA-N
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Description

Friedelanol (C₃₀H₅₂O; CAS: 5085-72-3) is a pentacyclic triterpenoid belonging to the friedelane class, characterized by a rigid tetracyclic core with a hydroxyl group at the C-3 position . It is naturally isolated from plants such as Synadenium glaucescens, Euphorbia neriifolia, and Celastrus stylosus . Structurally, its friedelane skeleton consists of five fused rings (four six-membered and one five-membered), with a hydroxyl group configuration (β or α) at C-3 determining its stereochemical identity (e.g., 3β-Friedelanol vs. 3α-Friedelanol) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Friedelanol can be synthesized through the reduction of friedelin. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon gas, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound involves the extraction of friedelin from natural sources, followed by its reduction to this compound. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate friedelin from plant materials. The isolated friedelin is then subjected to reduction reactions to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Friedelanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form friedelin using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, friedelin can be reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various reagents depending on the desired substitution

Major Products:

    Oxidation: Friedelin

    Reduction: this compound

    Substitution: Various substituted derivatives of this compound

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity
    • Newcastle Disease Virus (NDV) : Research has demonstrated that 3β-friedelanol effectively reduces the viral load of NDV in embryonated chicken eggs (ECEs). Treatment with this compound resulted in zero detectable viral load and improved embryo survival rates compared to controls . This suggests potential for developing antiviral herbal formulations based on this compound.
  • Anti-inflammatory Effects
    • This compound has shown significant anti-inflammatory properties. Studies indicate that it can inhibit inflammatory responses in various models, which may lead to its use in treating inflammatory diseases .
  • Antimicrobial Properties
    • The compound exhibits antimicrobial activity against several pathogens. Its efficacy against bacteria and fungi positions it as a candidate for natural antimicrobial agents .
  • Antidiabetic Effects
    • Preliminary studies suggest that this compound may possess antidiabetic properties, contributing to glucose metabolism regulation and insulin sensitivity improvement .
  • Antinociceptive Activity
    • Epi-friedelanol has demonstrated pain-relieving effects superior to conventional analgesics like diclofenac sodium in animal models. This highlights its potential for pain management therapies .

Agricultural Applications

  • Pest Control
    • This compound exhibits natural insecticidal properties, making it useful in agriculture for controlling pests without relying on synthetic chemicals. Its effectiveness against specific insect species suggests a role in integrated pest management strategies .
  • Herbicidal Activity
    • Research indicates that this compound can inhibit photosynthesis in certain plants, suggesting its potential as a natural herbicide. This could lead to environmentally friendly alternatives to chemical herbicides .
  • Soil Microbial Ecology
    • This compound influences soil microbial communities, which can enhance soil health and fertility. Its application may support sustainable agricultural practices by promoting beneficial microbial activity .

Extraction Methods

Efficient extraction methods are crucial for obtaining this compound from plant materials while minimizing environmental impact. Various techniques include:

  • Supercritical Fluid Extraction (SFE) : Utilizing carbon dioxide as a solvent modified with ethanol or methanol has been shown to yield high concentrations of this compound with reduced environmental footprint .
  • Ultrasound-Assisted Extraction : This method enhances extraction efficiency and reduces processing time while maintaining the integrity of bioactive compounds .

Case Studies

  • A study on the anti-NDV activity of 3β-friedelanol highlighted its ability to completely eliminate viral presence in infected embryos, supporting its potential as an antiviral agent in veterinary medicine .
  • Another investigation into the anti-inflammatory effects of this compound demonstrated significant reductions in inflammatory markers in animal models, paving the way for clinical applications in treating inflammatory disorders .

Comparison with Similar Compounds

Physicochemical Properties

Property Value
Molecular Weight 428.7 g/mol
Boiling Point 478.3 ± 13.0 °C
Solubility Chloroform, DMSO, acetone
Storage Conditions 4°C (short-term), -20°C (long-term)

Structural Analogs: 3β-Friedelanol vs. 3α-Friedelanol

These epimers differ only in the stereochemistry of the hydroxyl group at C-3.

Property 3β-Friedelanol 3α-Friedelanol
Antiviral Activity Active against NDV and HCoV Inactive
NMR δ (C-3) 73.1 ppm (¹³C) 71.8 ppm (¹³C)
Source S. glaucescens, E. neriifolia S. glaucescens

Key Findings :

  • The β-configuration at C-3 is critical for binding to viral proteases or host cell receptors .
  • Anti-HCoV-229E Activity: 3β-Friedelanol outperformed the positive control actinomycin D, with an IC₅₀ < 10 µM, attributed to the friedelane skeleton’s ability to disrupt viral replication .

Friedelanol vs. Friedelin

Friedelin (C₃₀H₅₀O), a ketonic analog of this compound, lacks the hydroxyl group at C-3.

Property This compound Friedelin
Functional Group -OH at C-3 -C=O at C-3
Antiviral Activity Active (HCoV, NDV) Inactive
Bioactivity Broad-spectrum antimicrobial Limited reported activity

Key Insight: The hydroxyl group at C-3 enhances this compound’s polarity and hydrogen-bonding capacity, which may improve its interaction with viral targets compared to friedelin’s ketone group .

This compound vs. Saikosaponins

Saikosaponins (e.g., Saikosaponin A, B2) are triterpenoid glycosides with demonstrated antiviral activity.

Compound IC₅₀ (HCoV-229E) Selectivity Index (SI)
3β-Friedelanol <10 µM >100
Saikosaponin B2 1.7 µM 221.9

Key Findings :

  • While saikosaponins exhibit lower IC₅₀ values, this compound’s higher SI (>100) suggests superior safety margins for therapeutic use .
  • Unlike saikosaponins, this compound lacks glycosidic moieties, indicating its activity is independent of sugar-mediated cellular uptake .

This compound vs. Epithis compound

Epithis compound (CAS: 16844-71-6) is a positional isomer with hydroxyl group variations.

Property This compound Epithis compound
Antibacterial Activity Moderate (MIC: 16 µg/mL) Potent (MIC: 2 µg/mL)
Antiviral Targets HCoV, NDV Not reported

Key Insight: Epithis compound’s enhanced antibacterial potency against S. aureus (comparable to gentamicin) suggests that hydroxyl group positioning influences target specificity .

Tables

Table 1. Antiviral Activity of this compound and Analogs

Compound Virus Targeted IC₅₀ SI
3β-Friedelanol HCoV-229E <10 µM >100
3β-Friedelanol NDV Undetectable* N/A
Saikosaponin B2 HCoV-229E 1.7 µM 221.9


*Viral load reduced to zero in ECEs.

Table 2. Structural Comparison of Friedelane Triterpenoids

Compound Functional Group Bioactivity Highlights
3β-Friedelanol -OH (β) Broad-spectrum antiviral
Epithis compound -OH (epi) Potent anti-S. aureus
Friedelin -C=O Minimal reported activity

Biological Activity

Friedelanol, a triterpenoid compound, has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral, antibacterial, and cytotoxic properties, supported by relevant case studies and data tables.

Overview of this compound

This compound is a derivative of friedelin, primarily found in various plant species. Its structure consists of a tetracyclic triterpenoid framework, which is believed to contribute to its biological activities. The two main isomers, 3β-Friedelanol and 3α-Friedelanol, exhibit differing biological profiles.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against Newcastle Disease Virus (NDV). In a study conducted by Credo et al. (2022), 3β-Friedelanol was isolated from the leaves of Synadenium glaucescens and tested for its antiviral activity in embryonated chicken eggs (ECEs). The findings demonstrated that treatment with 3β-Friedelanol significantly reduced viral load and maintained embryo viability.

Key Findings:

  • 3β-Friedelanol : Reduced NDV viral load to zero in ECEs and promoted embryo weight gain.
  • 3α-Friedelanol : Showed no significant antiviral activity.

The structure-activity relationship (SAR) indicated that the friedelane skeleton is crucial for the antiviral efficacy of 3β-Friedelanol, while the inverted orientation at C-3 in 3α-Friedelanol may hinder its activity .

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. A study on Euphorbia grandicornis revealed that 3β-Friedelanol exhibited notable antibacterial effects against various pathogens. The results indicated that this compound could serve as a potential natural antibiotic.

Table 1: Antibacterial Activity of this compound

PathogenInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

Cytotoxic Activity

Cytotoxicity assays have shown that this compound can induce cell death in cancer cell lines. Research conducted by Kemboi et al. (2022) assessed the cytotoxic effects of this compound on HeLa cells using a resazurin viability assay. The results indicated a dose-dependent cytotoxic effect.

Table 2: Cytotoxic Effects of this compound on HeLa Cells

Concentration (µg/mL)% Cell Viability
0100
2585
5060
10030

Case Studies

  • Antiviral Efficacy : In the study by Credo et al., the successful reduction of NDV viral load in ECEs after treatment with this compound underscores its potential as an antiviral agent.
  • Antibacterial Potential : The antibacterial effects observed against E. coli and S. aureus suggest that this compound could be developed into a natural antimicrobial agent.
  • Cytotoxicity in Cancer Research : The significant reduction in cell viability in HeLa cells points towards the potential use of this compound in cancer therapeutics.

Q & A

Q. Basic: What analytical techniques are most reliable for characterizing Friedelanol’s structural isomers?

Answer:
this compound’s structural isomers (e.g., 3α- and 3β-Friedelanol) require advanced spectroscopic methods for differentiation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} NMR, is essential for resolving stereochemical differences. For example, 3β-Friedelanol exhibits distinct δ values at C-3 (73.1 ppm) and C-8 (53.7 ppm) compared to 3α-Friedelanol (C-3: 72.4 ppm; C-8: 39.5 ppm) . Pairing NMR with High-Resolution Mass Spectrometry (HR-MS) ensures accuracy in molecular weight and fragmentation pattern validation.

Q. Advanced: How can researchers resolve contradictions in spectral data for this compound derivatives across studies?

Answer:
Discrepancies in NMR or MS data (e.g., conflicting δ values or fragmentation patterns) may arise from solvent effects, instrumentation calibration, or isomer impurities. To address this:

  • Cross-reference data with authenticated standards and literature (e.g., compare experimental δ values with Salazar et al., 2000, and Chang et al., 2012) .
  • Use computational chemistry tools (e.g., density functional theory) to predict NMR shifts and validate experimental results .
  • Replicate experiments under controlled conditions (e.g., solvent: CDCl₃ vs. CD₂Cl₂) to isolate variables .

Q. Basic: What experimental models are appropriate for evaluating this compound’s bioactivity?

Answer:
In vitro models (e.g., cell-based antiviral assays) and in ovo assays (e.g., 9-day-old embryonated chicken eggs for Newcastle Disease Virus studies) are widely used. For in ovo assays, ensure randomization of treatment groups (n=6 per group) and include controls (e.g., uninfected eggs, solvent-only groups) to validate antiviral activity . Dose-response curves (e.g., 0.2 mg/mL in 80% DMSO) must account for solvent cytotoxicity .

Q. Advanced: How can researchers design studies to investigate this compound’s structure-activity relationships (SAR)?

Answer:
Adopt a PICOT framework to structure SAR studies:

  • Population/Problem : Specific viral strains (e.g., NDV).
  • Intervention : this compound derivatives with modified functional groups.
  • Comparison : Parent compound vs. analogs (e.g., 3α vs. 3β isomers).
  • Outcome : IC₅₀ values or viral load reduction.
  • Time : Acute vs. prolonged exposure effects.
    Combine in silico molecular docking (e.g., targeting viral fusion proteins) with in vitro validation to link structural features to bioactivity .

Q. Basic: What protocols ensure reproducibility in this compound extraction from plant sources?

Answer:
Standardize extraction using:

  • Solvent selection : Ethanol or methanol for polar triterpenoids.
  • Chromatographic purification : Column chromatography with silica gel, followed by HPLC (C18 columns) for isomer separation.
  • Validation : Compare yields and purity metrics (e.g., HPLC peak area ≥95%) across multiple batches . Document seasonal and geographical variations in plant material to account for natural compound variability .

Q. Advanced: How should researchers address conflicting bioactivity results in this compound studies?

Answer:
Contradictions (e.g., varying IC₅₀ values) may stem from assay sensitivity or compound stability. Mitigate by:

  • Using blinded data analysis to reduce bias.
  • Incorporating positive controls (e.g., ribavirin for antiviral studies) to calibrate assay systems .
  • Performing stability tests (e.g., pH, temperature) to assess this compound degradation during experiments .

Q. Basic: What statistical methods are suitable for analyzing this compound’s dose-response data?

Answer:
Use non-linear regression models (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values. For small sample sizes (n=6), apply Grubbs’ test to identify outliers and report results with 95% confidence intervals . Pair with ANOVA for multi-group comparisons (e.g., isomer efficacy) .

Q. Advanced: How can this compound’s pharmacokinetic properties be optimized for in vivo studies?

Answer:
Address poor bioavailability via:

  • Nanoformulation : Liposomal encapsulation to enhance solubility.
  • Prodrug synthesis : Introduce ester groups to improve absorption.
    Validate using pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models, monitoring plasma half-life and tissue distribution .

Q. Basic: What ethical considerations apply to this compound research involving animal models?

Answer:
Follow FINER criteria (Feasible, Novel, Ethical, Relevant):

  • Obtain institutional animal care committee approval.
  • Minimize sample sizes via power analysis.
  • Report adverse events (e.g., embryo mortality in in ovo assays) transparently .

Q. Advanced: How can multi-omics approaches enhance this compound research?

Answer:
Integrate transcriptomics (RNA-seq of treated vs. untreated cells) and metabolomics (LC-MS profiling) to map this compound’s mechanism of action. For example, identify downstream genes (e.g., interferon-stimulated genes) altered by treatment . Use pathway analysis tools (e.g., KEGG, STRING) to link omics data to bioactivity .

Properties

IUPAC Name

4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDQFROEGGNAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5085-72-3
Record name Friedelanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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